Cas no 110-60-1 (butane-1,4-diamine)

butane-1,4-diamine structure
butane-1,4-diamine structure
Product Name:butane-1,4-diamine
CAS No:110-60-1
Molecular Formula:C4H12N2
Molecular Weight:88.151
MDL:MFCD00008235
CID:81900
PubChem ID:87566946

butane-1,4-diamine Properties

Names and Identifiers

    • 1,4-Diaminobutane
    • 1,4-Butanediamine
    • Putrescine
    • putrescine free base
    • tetramethylenediamine
    • 1,4-DIAMINOBUTAN
    • 1,4-DIAMINOBUTANE FOR SYNTHESIS
    • butane-1,4-diamine
    • butane-1.4-diamine
    • 1,4-butylenediamine
    • 1,4-tetramethylenediamine
    • butylenediamine
    • putrescin
    • DAB
    • 14DAB
    • H2N(CH2)4NH2
    • butanediamine
    • 1,4-D diaMine
    • DiaMinobutane
    • 1.4-DiaMinobut
    • 1,4-diaminobutane
    • putrescine
    • PUTRESCIN
    • BUTYLENEDIAMINE
    • NCGC00015837-02
    • Tetramethylendiamin
    • DTXSID4041107
    • .alpha.,.omega.-Butanediamine
    • 110-60-1
    • HSDB 7865
    • Spectrum_001646
    • BSPBio_002875
    • PUTRESCINE [MI]
    • KBio2_007262
    • s5825
    • F1791-1258
    • UNII-V10TVZ52E4
    • EN300-19074
    • CS-0022608
    • NCGC00015837-07
    • NINDS_000716
    • 1,4 diamino butane
    • Lopac0_000972
    • NS00009671
    • 1,4-diamino butane
    • Spectrum5_001005
    • EC 203-782-3
    • SDCCGMLS-0066929.P001
    • NSC60545
    • 1i7c
    • bmse000814
    • BUTANE,1,4-DIAMINO
    • 1a99
    • DivK1c_000716
    • 4-amino-butyl-amine
    • butylene amine
    • Spectrum4_000237
    • NSC 60545
    • Putrescine, free base
    • KBio2_004694
    • 1,4-Diaminobutane, purum, >=98.0% (GC)
    • C00134
    • bmse000109
    • Spectrum2_001935
    • Spectrum3_001198
    • Putrescine, analytical standard
    • BRN 0605282
    • Tetramethyldiamine
    • KBioGR_000933
    • 1,4-Butanediamine-13C4, Putrescine-13C4
    • DB01917
    • CHEMBL46257
    • KBio1_000716
    • P-7990
    • C02896
    • GTPL2388
    • KBio3_002375
    • PUT
    • Putrescine; NSC 60545; Putramine
    • 1,4-Diamino-n-butane
    • Lopac-P-7505
    • CHEBI:17148
    • 1,4-Diaminobutane, 99%
    • tetramethylene diamine
    • InChI=1/C4H12N2/c5-3-1-2-4-6/h1-6H
    • AKOS000119071
    • putrescina
    • SDCCGSBI-0050945.P003
    • 58I
    • CCRIS 6751
    • Z104472592
    • SPBio_001969
    • EINECS 203-782-3
    • MFCD00008235
    • bmse000862
    • KBio2_002126
    • V10TVZ52E4
    • Q410190
    • AI3-25444
    • FT-0606836
    • NSC-60545
    • KBioSS_002126
    • CCG-205052
    • BDBM50009385
    • NCGC00015837-03
    • NCGC00162302-01
    • A4738F6F-F1A1-4B30-BF38-866D5AC66C93
    • BP-21408
    • NCGC00015837-01
    • D0239
    • 1i7m
    • F17678
    • IDI1_000716
    • HY-N2407
    • NCI60_004431
    • Putreszin
    • tetramethylendiamine
    • 1,4-Diaminobutane, puriss., >=99.0% (GC)
    • 1,4-butane diamine
    • putrescinium dication
    • butane-1,4-diaminium
    • putrescinium(2+)
    • 1,4butanediamine
    • BBL027703
    • 1,4-Tetramethylenediamine
    • Butane1,4diamine
    • 1,4 Butanediamine
    • 1,4-tetramethylene diamine
    • Butylenediamine
    • BUTANE, 1,4-DIAMINO-
    • Putrescin
    • 1ST000108
    • STL372697
    • 1,4-Butylenediamine
    • 1,4 Diaminobutane
    • 1,4-butanediamine
    • BRD-K75282878-300-05-3
    • 1,4Tetramethylenediamine
    • DTXCID2021107
    • 1,4diaminobutane
    • 1,4butylenediamine
    • Tetramethylenediamine
    • Butane-1,4-diamine
    • 1,4-DIAMINOBUTANE
    • PUTRESCINE
    • MDL: MFCD00008235
    • InChIKey: KIDHWZJUCRJVML-UHFFFAOYSA-N
    • Inchi: 1S/C4H12N2/c5-3-1-2-4-6/h1-6H2
    • SMILES: NCCCCN
    • BRN: 605282

Computed Properties

  • Exact Mass: 88.100048g/mol
  • Surface Charge: 0
  • XLogP3: -0.9
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 88.100048g/mol
  • Monoisotopic Mass: 88.100048g/mol
  • Topological Polar Surface Area: 52Ų
  • Heavy Atom Count: 6
  • Complexity: 17.5
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • Odor: Strong piperidine-like odor
  • Temperature: When heated to decomposition it emits toxic fumes of /nitroxides/.
  • Dissociation Constants: pKa = 10.80 (conjugate acid)
  • LogP: 1.08460
  • PSA: 52.04000
  • Merck: 7947
  • Refractive Index: n20/D 1.457(lit.)
  • Water Partition Coefficient: almost transparency
  • Boiling Point: 158-160 °C(lit.)
  • Melting Point: 25-28 °C (lit.)
  • Flash Point: Fahrenheit: 123.8 ° f
    Celsius: 51 ° c
  • Solubility: cell culture medium: 0.16 mg/mL
  • Color/Form: Colorless crystals with the smell of Hexahydropyridine. [1]
  • Stability/Shelf Life: Stable. Incompatible with acids, acid chlorides, acid anhydrides, strong oxidizing agents. Flammable.
  • Solubility: Soluble in water. [9]
  • Sensitiveness: Air Sensitive & Hygroscopic
  • pka: 10.8(at 20℃)
  • Density: 0.877 g/mL at 25 °C(lit.)

butane-1,4-diamine Security Information

  • Symbol: GHS02 GHS05 GHS06
  • RTECS:EJ6800000
  • WGK Germany:3
  • Safety Term:8
  • Safety Instruction: S16-S26-S36/37/39-S45
  • Packing Group:II
  • Packing Group:II
  • Risk Phrases:R20/21/22; R34
  • Hazard Level:8
  • Dangerous goods sign: F T
  • Hazardous Material transportation number:UN 2928 6.1/PG 2
  • Hazard Statement: H228,H302,H312,H314,H331
  • Warning Statement: P210,P261,P280,P305+P351+P338,P310
  • Prompt:dangerous
  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
  • PackingGroup:II
  • Risk Phrases: 10-21/22-23-34
  • Signal Word:Danger
  • TSCA:Yes
  • Explosive Limit:0.7-11.2%(V)
  • HazardClass:8
  • FLUKA BRAND F CODES:3-10-23-34

butane-1,4-diamine Customs Data

  • HS CODE:2921290000
  • Customs Data:

    China Customs Code:

    2921290000

    Overview:

    2921290000. Other acyclic polyamines and their derivatives and their salts. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921290000 other acyclic polyamines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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